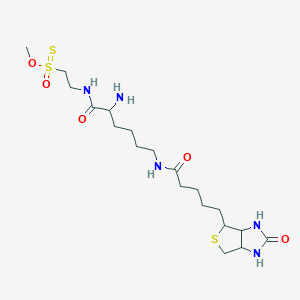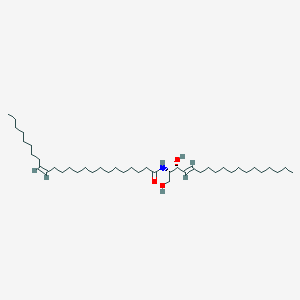
Disofenin
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Imaging
Disofenin is used in the field of molecular imaging . A study synthesized a dimeric folate derivative using a click reaction . The novel folate derivative was radiolabeled with 99m Tc . The in vitro physicochemical properties, ex vivo biodistribution, and in vivo micro-SPECT/CT imaging as a potential folate receptor (FR) targeted agent were evaluated . This new radiolabeled dimeric folate tracer might be a promising candidate for FR-targeting imaging with high affinity and selectivity .
Diagnostic Nuclear Medicine Imaging
Technetium-99m (99m Tc), a radiometal that has nearly ideal nuclear properties for diagnostic nuclear medicine imaging, is extensively utilized in medicine . Disofenin is used in the development of radiolabeled compounds with 99m Tc . The ease of access to the radionuclide and the unique ligand environments allow for the creation of a diverse array of radiopharmaceuticals .
Development of Radiolabeled Compounds
Disofenin is used in the development of radiolabeled compounds with 99m Tc (CO) 3 precursor . The 99m Tc (CO) 3 -IDA complexes of disofenin and mebrofenin are prepared . This has potential use in the development of radiolabeled compounds .
Mécanisme D'action
Target of Action
Disofenin, also known as Technetium Tc-99m disofenin, is a radiopharmaceutical diagnostic agent primarily used for hepatobiliary scans . Its primary targets are the liver, gallbladder, and bile ducts . These organs play crucial roles in digestion, detoxification, and metabolism.
Mode of Action
It is the most commonly used iminodiacetic acid due to its high liver to renal extraction .
Biochemical Pathways
It is known that disofenin is rapidly cleared from the circulation of normal individuals following intravenous administration . About 8% of the injected activity remains in the circulation 30 minutes post-injection .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Disofenin are crucial for its function as a diagnostic agent. After intravenous administration, Disofenin is rapidly cleared from the circulation This rapid clearance and the remaining activity in the circulation suggest that Disofenin has a high distribution volume and a fast metabolic rate
Result of Action
The primary result of Disofenin’s action is the generation of images that allow for the quantitative measurement of the function of the liver, gallbladder, and bile ducts, and the detection of any anatomical changes in the hepatobiliary system . This is achieved through the use of both planar and single photon tomographic scintigraphy .
Action Environment
The action, efficacy, and stability of Disofenin can be influenced by various environmental factors. For instance, the presence of organic elements such as pus, blood, and other bodily fluids at the site of action can considerably limit the efficacy of Disofenin . Additionally, the presence of fats and oils at the site of action can inhibit its effectiveness . The pH of the surrounding environment can also impact the action of Disofenin . .
Safety and Hazards
Propriétés
IUPAC Name |
2-[carboxymethyl-[2-[2,6-di(propan-2-yl)anilino]-2-oxoethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-11(2)13-6-5-7-14(12(3)4)18(13)19-15(21)8-20(9-16(22)23)10-17(24)25/h5-7,11-12H,8-10H2,1-4H3,(H,19,21)(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUSOMRJOPCWHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215924 | |
| Record name | Disofenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disofenin | |
CAS RN |
65717-97-7 | |
| Record name | Disofenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65717-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disofenin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065717977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disofenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DISOFENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V891LH5NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Technetium-99m Disofenin (Disofenin) and how does it work?
A1: Technetium-99m Disofenin (Disofenin) is a radiopharmaceutical used in hepatobiliary imaging to visualize the liver, gallbladder, and bile ducts. It consists of a radioactive isotope, Technetium-99m (Tc-99m), complexed with Disofenin, a derivative of iminodiacetic acid. Disofenin is actively transported into hepatocytes (liver cells) and then excreted into the bile, allowing visualization of the biliary system using a gamma camera.
Q2: What is the mechanism of Disofenin uptake and excretion?
A2: Disofenin is taken up by hepatocytes via a carrier-mediated transport system similar to that for bilirubin. This process is rapid and efficient. Once inside the hepatocytes, Disofenin is conjugated to glucuronic acid to a lesser extent than bilirubin and is subsequently excreted into the bile. []
Q3: What is the molecular formula and weight of Disofenin?
A3: The molecular formula of Disofenin is C19H25NO5S. It has a molecular weight of 383.47 g/mol. []
Q4: Is there any spectroscopic data available for Disofenin?
A4: While the provided research articles don't delve into detailed spectroscopic analyses of Disofenin itself, they do highlight the use of gamma cameras for detecting the radioactive Tc-99m tagged to the molecule. This implies the relevance of gamma-ray spectroscopy in Disofenin studies. []
Q5: What are cold-unit doses (CUDs) of Disofenin, and are they a viable option?
A6: CUDs of Disofenin involve preparing single-unit doses in syringe form and freezing them until use. Studies show that these CUDs can maintain acceptable radiochemical purity for up to 31 days when stored at -1°C. This method could be advantageous in settings where frequent preparation of the radiopharmaceutical is impractical. []
Q6: Are there specific quality control procedures crucial for Technetium-99m Disofenin?
A7: Yes, rigorous quality control is paramount. The research emphasizes the importance of going beyond simple visual inspection of the prepared Disofenin. Techniques like instant thin-layer chromatography (ITLC) using appropriate solvent systems are vital for accurately assessing radiochemical purity and detecting impurities like Tc-99m sulfur colloid. []
Q7: What methods are used to analyze the radiochemical purity of Technetium-99m Disofenin?
A8: Common methods include: * Instant Thin-Layer Chromatography (ITLC): This technique separates different radiochemical species based on their affinity for a stationary phase (ITLC-SG paper) and a mobile phase (various solvents). [, , ] * Gel Column Chromatography (GCC): This method uses a column packed with a gel matrix (e.g., Sephadex G-15) to separate compounds based on their size and charge. []
Q8: What are the primary applications of Disofenin in medical imaging?
A9: Disofenin is primarily used in hepatobiliary scintigraphy, a nuclear medicine imaging technique, to evaluate: * Acute Cholecystitis: Disofenin is highly sensitive and specific in diagnosing acute cholecystitis, even in patients with jaundice. Non-visualization of the gallbladder within a specific timeframe is typically indicative of acute cholecystitis. [, , ] * Biliary Leaks: The presence of Disofenin outside the biliary system, such as in the peritoneal cavity, can indicate a bile leak. [, ] * Biliary Obstruction: Delayed or absent visualization of the gallbladder and intestines can suggest biliary obstruction. [, , ] * Neonatal Cholestasis: Disofenin can differentiate between biliary atresia and other causes of neonatal cholestasis. [, ]
Q9: Can Disofenin scintigraphy be used to assess liver function?
A10: Yes, Disofenin scintigraphy can provide information about hepatocyte function. Parameters such as the half-time of liver excretion (T1/2), peak liver uptake, and the hepatic extraction fraction (HEF) can be derived from the time-activity curves generated during imaging. [, ]
Q10: What are the limitations of Disofenin scintigraphy in evaluating neonatal cholestasis?
A11: While helpful, Disofenin scintigraphy might not be the primary tool in neonatal cholestasis. Research shows its diagnostic accuracy, while good, might be less specific than a liver biopsy or ultrasonography. Additionally, scintigraphy could prolong the time to surgical intervention in cases like biliary atresia where prompt action is crucial. []
Q11: Can Disofenin be used to evaluate the patency of biliary-enteric anastomoses?
A12: Yes, Disofenin scintigraphy can assess the patency of surgical connections between the biliary tract and the intestines (biliary-enteric anastomoses). The scan can demonstrate bile flow through the anastomosis and identify any obstructions. []
Q12: How is Disofenin metabolized and excreted from the body?
A13: The majority of Disofenin is excreted unchanged in the bile and subsequently eliminated in the feces. A small fraction may undergo renal excretion. []
Q13: What are the potential adverse effects of Disofenin?
A13: Disofenin is generally well-tolerated. Adverse effects are rare and typically mild, including:* Allergic reactions (e.g., rash, itching)* Injection site reactions (e.g., pain, redness)
Q14: Are there any ongoing research efforts focused on Disofenin?
A17: While Disofenin has been a mainstay in hepatobiliary imaging, ongoing research continues to explore its potential in personalized medicine: * Predicting Drug Pharmacokinetics: Recent studies investigate if Disofenin scintigraphy parameters, particularly those related to hepatic uptake and excretion, can predict the pharmacokinetics of certain drugs like irinotecan. This could be valuable for personalized dosing strategies. [] * Evaluating Liver Function in Specific Populations: Disofenin remains a valuable tool for studying liver function in conditions like cystic fibrosis, where understanding biliary complications is crucial for management. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















